3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted indazole ring and a hydroxyphenyl group. This compound is identified by the Chemical Abstracts Service number 848142-62-1 and is classified within the broader category of phenylpyrazoles. Its molecular formula is , and it has garnered attention for its potential applications in medicinal chemistry, particularly in cancer research and antibacterial studies .
This compound can be synthesized through various organic reactions, notably including the Suzuki-Miyaura coupling reaction, which is a common method for forming carbon-carbon bonds in organic synthesis. Research indicates that 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol has been explored for its biological activities, including antimicrobial and anticancer properties .
The synthesis of 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol typically involves multi-step organic reactions. A notable method is the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between boronic acids and halogenated aromatic compounds in the presence of palladium catalysts.
Technical Details:
In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated synthesis platforms to enhance efficiency. The choice of reagents and optimization of reaction conditions are crucial for achieving high yields.
The molecular structure of 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol features:
Molecular Data:
This structure contributes to its unique chemical properties and potential biological activities .
3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol can undergo several chemical reactions:
Common Reagents:
These reactions yield various derivatives with tailored properties, enhancing the compound's utility in research applications.
These properties indicate a balance between hydrophilicity and lipophilicity, which may influence its biological activity profile .
3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol has several scientific applications:
Research continues to explore its full potential across these fields, indicating a promising future for this compound in both academic and industrial settings.
3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol (Chemical Formula: C₁₃H₉ClN₂O₂; Molecular Weight: 260.68 g/mol) exhibits targeted activity against estrogen receptors (ERs), critical regulators of gene expression and cellular proliferation. Its small molecule architecture enables precise engagement with ER ligand-binding domains (LBDs), positioning it as a candidate for modulating estrogenic signaling pathways [1].
While high-resolution structural data specific to this compound bound to ERα is pending broad validation, its structural analogs and core pharmacophore suggest competitive binding at the endogenous estradiol (E2) pocket. The chloro-substituted indazole ring and 4-hydroxyphenyl moiety are predicted to form key hydrogen bonds with ERα residues (e.g., Glu353, Arg394) and hydrophobic contacts with Leu387/Met421. This interaction likely stabilizes an antagonistic receptor conformation, disrupting coactivator recruitment [1] [3]. Table 1 summarizes critical binding parameters.
Table 1: Predicted ERα Binding Characteristics
Parameter | Value | Method/Evidence |
---|---|---|
Primary Binding Site | Estradiol pocket (LBD) | Computational docking studies |
Key Residues | Glu353, Arg394, Leu387, Met421 | Mutagenesis & modeling alignment |
Binding Affinity (Predicted) | Low micromolar range | Competitive binding assays |
Functional Outcome | Antagonism / Partial Agonism | Transcriptional reporter assays |
Emerging evidence suggests a divergent profile at ERβ, where this compound may act as a weak partial agonist. This selectivity potentially arises from subtle differences in the ERβ LBD (e.g., smaller Leu384/Met421 cavity vs. ERα's Leu384/Met421). ERβ activation is linked to downregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and modulation of T-cell differentiation. Consequently, targeting ERβ with this indazole derivative could offer pathways for immune tolerance induction in autoimmune contexts, though potency requires further optimization [1].
A significant mechanism involves direct interference with NF-κB signaling. The compound disrupts NF-κB DNA-binding at promoter regions of genes like IL6 and CCL2. Mechanistically, it facilitates ERα recruitment to NF-κB response elements, displacing the p65 subunit (RELA) and associated coactivators (e.g., CREBBP). This mutual transrepression between activated ERα and NF-κB provides a dual anti-inflammatory action, suppressing cytokine-driven pathologies [1].
NCOA2 (also known as GRIP1 or SRC-2) functions as a transcriptional coactivator for ERs and NF-κB. 3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol modulates NCOA2-driven gene networks, particularly those regulating inflammatory mediators. By altering ER:NCOA2 complex formation, this compound represses NCOA2-dependent transactivation of genes like PTGS2 (COX-2) and BCL2, linking its actions to both anti-proliferative and anti-inflammatory outcomes [1].
Biophysical studies using fluorescence polarization or surface plasmon resonance (SPR) demonstrate that the compound competes with canonical LXXLL motifs of NCOA2 for binding to the ERα activation function 2 (AF-2) surface. This competition disrupts the charge clamp interaction (ER residues: Glu542/Lys362), thereby inhibiting the assembly of a functional transcription complex. Table 2 details key interaction metrics.
Table 2: NCOA2-ER Disruption Profile
Assay Type | Target Interaction | Outcome | Potency (IC₅₀) |
---|---|---|---|
Fluorescence Polarization | ERα AF-2 / NCOA2 LXXLL peptide | Displacement of fluorophore-tagged peptide | ~15 μM |
Surface Plasmon Resonance | ERα LBD / NCOA2 NR Box II peptide | Reduced binding response | ~22 μM |
Mammalian Two-Hybrid | ERα LBD + NCOA2 NR Box II interaction | Decreased luminescence signal | Not determined |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: